molecular formula C8H4Si B8819715 Silane, tetraethynyl- CAS No. 1849-38-3

Silane, tetraethynyl-

Cat. No.: B8819715
CAS No.: 1849-38-3
M. Wt: 128.20 g/mol
InChI Key: NHGIJSUUPMVIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Silane, tetraethynyl-" (Si(C≡CH)₄) is a highly unsaturated organosilicon compound featuring four ethynyl (C≡CH) groups bonded to a central silicon atom.

Properties

CAS No.

1849-38-3

Molecular Formula

C8H4Si

Molecular Weight

128.20 g/mol

IUPAC Name

tetraethynylsilane

InChI

InChI=1S/C8H4Si/c1-5-9(6-2,7-3)8-4/h1-4H

InChI Key

NHGIJSUUPMVIIZ-UHFFFAOYSA-N

Canonical SMILES

C#C[Si](C#C)(C#C)C#C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

Silanes with hydrolyzable groups (e.g., alkoxy, ethynyl) typically undergo hydrolysis in the presence of water or moisture, forming silanols (Si–OH) and releasing volatile byproducts. For tetraethynylsilane:

Si(C≡CH)4+4H2OSi(OH)4+4HC≡CH\text{Si(C≡CH)}_4 + 4\text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4\text{HC≡CH} \uparrow

  • Kinetics : Hydrolysis rates depend on pH, temperature, and steric effects. Ethynyl groups may slow hydrolysis compared to alkoxy silanes due to reduced electrophilicity at silicon .

  • Condensation : Silanols polymerize via siloxane (Si–O–Si) bond formation. For ethynyl-substituted silanes, crosslinking could yield hybrid organic-inorganic networks .

Thermal Decomposition

Thermal stability and decomposition pathways of ethynylsilanes are influenced by Si–C bond strength and substituent effects:

  • Decomposition Mechanism :

    • Si–C Cleavage : Above 300°C, Si–C bonds may break, releasing acetylene (C₂H₂) and forming silicon carbide (SiC) or amorphous silica (SiO₂) .

    • Pyrolytic Cyclization : Ethynyl groups may undergo cyclotrimerization to form aromatic rings, analogous to sp³-to-sp² carbon transitions .

Temperature Range (°C)Primary ProductsSecondary Products
100–300Acetylene (C₂H₂), silanols (Si–OH)Oligomeric siloxanes
300–600Silicon carbide (SiC), carbon monoxidePolycyclic aromatic hydrocarbons

Radical and Catalytic Reactions

Ethynylsilanes participate in radical-mediated transformations:

  • H-Abstraction : Ethynyl hydrogen (C≡C–H) is susceptible to radical abstraction, forming silyl radicals (Si- ). For example:

    Si(C≡CH)4+- CH3Si(C≡C- )4+CH4\text{Si(C≡CH)}_4 + \text{- CH}_3 \rightarrow \text{Si(C≡C- )}_4 + \text{CH}_4
    • Barrier Energies : Calculated activation energies for H-abstraction from ethynyl groups are lower than those for alkylsilanes (~10–15 kcal/mol) .

Coordination Chemistry

Ethynylsilanes act as ligands in transition-metal complexes:

  • Metal Binding : The ethynyl group coordinates to metals (e.g., Pd, Cu) via π-interactions, enabling catalytic applications (e.g., Sonogashira coupling) .

  • Catalytic Cycles : Example with palladium:

    Si(C≡CH)4+Pd0Pd–C≡C–Si(C≡CH)3Coupling products\text{Si(C≡CH)}_4 + \text{Pd}^0 \rightarrow \text{Pd}–\text{C≡C–Si(C≡CH)}_3 \rightarrow \text{Coupling products}

Polymerization and Network Formation

Ethynyl groups enable unique polymerization pathways:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields triazole-linked polysiloxanes .

  • Crosslinking : Thermal or photolytic curing generates highly crosslinked silicones with enhanced thermal stability .

Challenges and Limitations

  • Stability Issues : Ethynylsilanes are prone to premature polymerization or oxidation without stringent anhydrous/anaerobic conditions .

  • Synthetic Complexity : Isolation of tetraethynylsilane is challenging; most studies focus on mono- or diethynyl derivatives .

Key Research Gaps

  • Experimental data on tetraethynylsilane’s reactivity remain scarce.

  • Computational studies (DFT/MD) are needed to predict Si–C≡CH bond behavior under varying conditions .

Comparison with Similar Compounds

Key Observations:
  • Reactivity: Tetraethynylsilane’s four ethynyl groups enable diverse reactivity (e.g., Sonogashira coupling, polymerization), contrasting with Tetraethyl Silicate’s hydrolysis-driven applications .
  • Synthesis Complexity : Triethylazidosilane and dihydropyran-functionalized silanes require specialized conditions (e.g., azide introduction, chiral chromatography), whereas Tetraethyl Silicate is industrially scalable .
  • Functional Diversity : Ethynyl groups in tetraethynylsilane facilitate electronic conjugation, unlike the hydrolytic utility of ethoxy groups in Tetraethyl Silicate.

Physicochemical Properties

  • Thermal Stability : Ethynyl-rich silanes (e.g., tetraethynylsilane) exhibit lower thermal stability compared to saturated analogs like Tetraethyl Silicate due to strained π-bonds .
  • Optical Activity : Chiral ethynylsilanes (e.g., Triethyl(((2R,6S)-6-methoxy...)silane) demonstrate high optical rotation ([α]D = +105.8°), a property absent in symmetric compounds like Tetraethyl Silicate .
  • Solubility : Ethynyl-functionalized silanes are typically soluble in polar aprotic solvents (e.g., THF, DCM), whereas Tetraethyl Silicate is hydrophobic .

Q & A

Basic: What are the established synthesis routes for tetraethynylsilane, and how can purity be validated experimentally?

Methodological Answer:
Tetraethynylsilane (C₄H₄Si) synthesis typically involves catalytic coupling reactions between silicon halides (e.g., SiCl₄) and terminal alkynes under inert conditions. A common approach is the use of Grignard reagents (e.g., HC≡CMgX) to replace halogen atoms on silicon . To validate purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS) quantifies volatile byproducts.
  • ¹H and ²⁹Si NMR Spectroscopy confirms structural integrity and detects residual solvents or unreacted precursors.
  • Elemental Analysis verifies stoichiometric ratios (C:Si:H).
    Contradictions in reported yields (e.g., 60–85%) may arise from variations in reaction time, solvent choice (THF vs. ether), or catalyst activity (CuI vs. Pd) . Cross-referencing with peer-reviewed protocols is critical to resolve inconsistencies .

Advanced: How do steric and electronic effects influence the reactivity of tetraethynylsilane in cross-coupling reactions?

Methodological Answer:
The sp-hybridized ethynyl groups in tetraethynylsilane create significant steric hindrance, limiting accessibility to the silicon center. Electronic effects are probed via:

  • DFT Calculations : To map electron density distribution and predict reactive sites.
  • Kinetic Studies : Compare reaction rates with analogous compounds (e.g., tetraethylsilane) under identical conditions.
    Contradictions in catalytic efficiency (e.g., Pd vs. Ni catalysts) may stem from steric constraints altering transition-state geometries. Experimental validation requires controlled trials with systematic substitution of ligands and solvents .

Basic: What spectroscopic techniques are most effective for characterizing tetraethynylsilane’s structural and bonding properties?

Methodological Answer:

  • Raman Spectroscopy : Identifies Si–C≡C stretching vibrations (~2100 cm⁻¹) and confirms triple-bond integrity.
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies silicon oxidation states (binding energy ~99–102 eV for Si⁰).
  • FTIR : Detects trace moisture or oxidation products (e.g., Si–O bonds at ~1100 cm⁻¹).
    Discrepancies in spectral data (e.g., peak shifts) between studies often reflect differences in sample preparation (e.g., degassing protocols) .

Advanced: How can computational modeling optimize tetraethynylsilane’s stability in polymer matrix applications?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict thermal degradation pathways by analyzing bond dissociation energies (BDEs) under varying temperatures.
  • ReaxFF Force Fields : Model interactions between tetraethynylsilane and polymer backbones (e.g., polyethylene, polyvinyl alcohol) to assess compatibility .
    Contradictions in experimental stability data (e.g., decomposition at 150°C vs. 180°C) may arise from impurities or matrix heterogeneity. Cross-validation with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is essential .

Basic: What safety protocols are critical when handling tetraethynylsilane in laboratory settings?

Methodological Answer:

  • Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent moisture/oxygen exposure, as ethynyl groups are highly reactive.
  • Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), face shields, and flame-resistant lab coats.
  • Waste Disposal : Hydrolyze residues in a controlled fume hood using ethanol/water mixtures to neutralize reactive intermediates.
    Contradictions in safety guidelines (e.g., storage temperature recommendations) should be resolved by consulting SDS from authoritative sources (e.g., GELEST, Inc.) .

Advanced: What strategies mitigate data inconsistencies in studies of tetraethynylsilane’s electronic properties?

Methodological Answer:

  • Controlled Replicates : Conduct UV-Vis and cyclic voltammetry (CV) trials in triplicate to assess reproducibility.
  • Error Source Analysis : Quantify instrument calibration drift (e.g., potentiostat accuracy) and environmental variables (humidity, temperature).
  • Meta-Analysis : Compare datasets across publications using statistical tools (e.g., ANOVA) to identify systemic biases (e.g., solvent polarity effects on HOMO-LUMO gaps) .

Basic: How is tetraethynylsilane utilized in hybrid material synthesis, and what metrics evaluate performance?

Methodological Answer:

  • Application : As a crosslinker in silicon-based polymers, enhancing thermal stability.
  • Performance Metrics :
    • Tensile Strength : ASTM D638 testing for mechanical robustness.
    • Water Contact Angle : Measures hydrophobicity (critical for coatings).
      Contradictions in reported performance (e.g., 30% vs. 50% strength improvement) may reflect differences in curing conditions (UV vs. thermal) .

Advanced: How do isotopic labeling (e.g., deuterated analogs) clarify reaction mechanisms involving tetraethynylsilane?

Methodological Answer:

  • ²H-Labeling : Track hydrogen migration in hydrosilylation reactions via ²H NMR.
  • ¹³C-Labeling : Map carbon pathways in cycloaddition reactions using isotopic enrichment.
    Contradictions in proposed mechanisms (e.g., radical vs. ionic pathways) are resolved by combining isotopic data with kinetic isotope effect (KIE) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.